AP-22408

Übersicht

Beschreibung

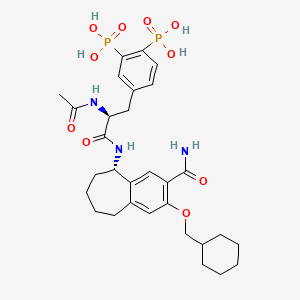

AP-22408 is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including acetylamino, carbamoyl, cyclohexylmethoxy, and phosphono groups, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AP-22408 involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzocycloheptene core, followed by the introduction of the cyclohexylmethoxy group through etherification. Subsequent steps involve the addition of the acetylamino and carbamoyl groups via amide bond formation. The final step includes the phosphorylation of the phenyl ring to introduce the phosphono groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

AP-22408 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a compound with fewer double bonds or carbonyl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, AP-22408 can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound could be used to study the interactions between different functional groups and biological molecules. Its unique structure allows for the exploration of various biochemical pathways and mechanisms.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique chemical properties make it a valuable tool in industrial applications.

Wirkmechanismus

The mechanism by which AP-22408 exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- AP-22408

- This compound

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups. This allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile and valuable compound in scientific research and industrial applications.

Biologische Aktivität

AP-22408 is a selective inhibitor of the Src homology 2 (SH2) domain of Src family kinases (SFKs), which play a critical role in various cellular processes, including proliferation, survival, and migration. This compound has gained attention for its potential therapeutic applications, particularly in cancer and bone-related diseases.

This compound selectively binds to the SH2 domain of Src, inhibiting its activity. This inhibition disrupts the signaling pathways mediated by Src, which are often implicated in tumorigenesis and metastasis. Specifically, this compound has been shown to affect the following pathways:

- SRC and STAT3 Signaling : The reciprocal activation between Src and STAT3 is crucial for pancreatic ductal adenocarcinoma (PDAC) progression. This compound reduces STAT3 phosphorylation, thereby impairing its transcriptional activity and contributing to decreased tumorigenicity in PDAC models .

- YAP Signaling : Src is involved in the nuclear localization and phosphorylation of YAP, a major effector in the Hippo signaling pathway. Inhibition by this compound leads to reduced expression of YAP-target genes associated with cell proliferation and survival .

- PDGFR Signaling : this compound also impacts platelet-derived growth factor receptor (PDGFR) signaling, which is linked to cell survival and migration. By inhibiting Src, this compound alters the phosphorylation status of PDGFR, further influencing downstream signaling cascades .

Case Studies

- Pancreatic Cancer Models : In vitro studies using pancreatic cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and reduced migration capabilities. The compound's effect on SRC signaling was confirmed through Western blot analysis, showing decreased phosphorylation levels of SRC and STAT3 .

- Bone Metastasis : this compound has shown promise in models of osteolytic bone metastasis. In these studies, the compound inhibited osteoclast differentiation and activity, which are critical for bone resorption associated with metastatic disease .

Data Table: Summary of Biological Activities

Eigenschaften

CAS-Nummer |

268741-43-1 |

|---|---|

Molekularformel |

C30H41N3O10P2 |

Molekulargewicht |

665.6 g/mol |

IUPAC-Name |

[4-[(2S)-2-acetamido-3-[[(5S)-3-carbamoyl-2-(cyclohexylmethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]amino]-3-oxopropyl]-2-phosphonophenyl]phosphonic acid |

InChI |

InChI=1S/C30H41N3O10P2/c1-18(34)32-25(13-20-11-12-27(44(37,38)39)28(14-20)45(40,41)42)30(36)33-24-10-6-5-9-21-15-26(23(29(31)35)16-22(21)24)43-17-19-7-3-2-4-8-19/h11-12,14-16,19,24-25H,2-10,13,17H2,1H3,(H2,31,35)(H,32,34)(H,33,36)(H2,37,38,39)(H2,40,41,42)/t24-,25-/m0/s1 |

InChI-Schlüssel |

SPSGYTWOIGAABK-DQEYMECFSA-N |

SMILES |

CC(=O)NC(CC1=CC(=C(C=C1)P(=O)(O)O)P(=O)(O)O)C(=O)NC2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4 |

Isomerische SMILES |

CC(=O)N[C@@H](CC1=CC(=C(C=C1)P(=O)(O)O)P(=O)(O)O)C(=O)N[C@H]2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4 |

Kanonische SMILES |

CC(=O)NC(CC1=CC(=C(C=C1)P(=O)(O)O)P(=O)(O)O)C(=O)NC2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4 |

Aussehen |

Solid powder |

Key on ui other cas no. |

268741-43-1 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AP-22408; AP 22408; AP22408; UNII-3U3L5QR4KV; CC1; AC1L9I7C; 3U3L5QR4KV; SCHEMBL7245569; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.